molecular formula C16H23N5O2 B14296477 N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide CAS No. 113963-89-6

N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide

Cat. No.: B14296477
CAS No.: 113963-89-6
M. Wt: 317.39 g/mol
InChI Key: IABQPPDYWYCTMK-UHFFFAOYSA-N
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Description

N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide is a synthetic organic compound belonging to the tetrazole family Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of nitrile intermediates with azides, followed by subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

113963-89-6

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

N,N-dibutyl-5-oxo-4-phenyltetrazole-1-carboxamide

InChI

InChI=1S/C16H23N5O2/c1-3-5-12-19(13-6-4-2)15(22)21-16(23)20(17-18-21)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

IABQPPDYWYCTMK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)N1C(=O)N(N=N1)C2=CC=CC=C2

Origin of Product

United States

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